molecular formula C16H19F3N4O2S B2665038 4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL CAS No. 691385-17-8

4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B2665038
CAS No.: 691385-17-8
M. Wt: 388.41
InChI Key: SWLIMCBPNPUVBL-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL is a sophisticated synthetic molecule designed for advanced chemical and pharmaceutical research, integrating a Schiff base imine linkage with a 1,2,4-triazole-3-thiol heterocyclic core. This compound is of significant interest in medicinal chemistry for the rational design of enzyme inhibitors, as the 1,2,4-triazole scaffold is a privileged structure known to exhibit a wide range of biological activities source . The presence of the trifluoromethyl group is a strategic modification that enhances metabolic stability and influences the molecule's electronic properties and binding affinity to biological targets, a common tactic in agrochemical and pharmaceutical development source . The Schiff base component facilitates molecular recognition and chelation of metal ions, making this compound a valuable precursor for investigating metalloenzyme inhibition or for the synthesis of novel metal complexes with potential catalytic or therapeutic applications source . Its primary research utility lies in its application as a key intermediate for constructing more complex chemical entities and as a probe for studying structure-activity relationships in the search for new bioactive molecules with potential herbicidal, antifungal, or anticancer properties source .

Properties

IUPAC Name

4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2S/c1-3-4-5-8-25-12-7-6-11(9-13(12)24-2)10-20-23-14(16(17,18)19)21-22-15(23)26/h6-7,9-10H,3-5,8H2,1-2H3,(H,22,26)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLIMCBPNPUVBL-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-pentyloxybenzaldehyde with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy and pentoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has shown that triazole compounds possess significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity. The specific compound in focus may exhibit similar effects due to its structural characteristics that allow it to interact with microbial enzymes or cellular components .

Antifungal Activity

Studies indicate that triazole derivatives are effective against fungal pathogens. The compound's structure suggests it may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting antifungal effects . This is particularly relevant for treating infections caused by fungi like Candida albicans.

Anticancer Potential

Triazole compounds have been explored for their anticancer properties. The ability of the compound to induce apoptosis in cancer cells has been noted in various studies. For example, certain triazole derivatives have shown efficacy against breast cancer cell lines by disrupting cell cycle progression and promoting cell death .

Antimicrobial Efficacy Study

A study conducted by Guzeldemirci et al. synthesized various hydrazinecarbothioamide derivatives of 1,2,4-triazoles and assessed their antifungal and antibacterial properties against multiple strains. The results indicated that certain derivatives exhibited high antibacterial activity against S. aureus and antifungal activity against Trichophyton mentagrophytes .

Anticancer Activity Investigation

Siddiqui et al. investigated several derivatives of triazoles for their anticancer efficacy using the MES model (Maximal Electroshock Seizure). Their findings suggested that some compounds had comparable activity to standard treatments like carbamazepine, indicating a potential for therapeutic use in oncology .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusHigh antibacterial activity
AntifungalCandida albicansEffective inhibition
AnticancerBreast cancer cell linesInduced apoptosis

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the triazole ring facilitates interactions with biological macromolecules. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Research Insights

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) studies using SHELXL revealed that the compound adopts a planar conformation due to intramolecular hydrogen bonding between the thiol group and the Schiff base nitrogen. This rigidity contrasts with non-Schiff base triazoles, which exhibit greater torsional flexibility .

Biological Activity

The compound 4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C17H20F3N3O2S\text{C}_{17}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_2\text{S}

Key features include:

  • A triazole ring that contributes to its biological activity.
  • A thiol group which is known for its reactivity and role in biological systems.
  • A trifluoromethyl group that may enhance lipophilicity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound AIGR39 (Melanoma)6.2
Compound BMDA-MB-23127.3
Compound CPanc-143.4

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Properties

The triazole-thiol compounds have also been evaluated for their antimicrobial efficacy. Studies indicate that these compounds possess antibacterial properties against a range of pathogenic bacteria. The presence of the thiol group enhances their interaction with bacterial enzymes, leading to increased antimicrobial activity .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FPseudomonas aeruginosa64 µg/mL

The biological activity of triazole-thiol derivatives is attributed to several mechanisms:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The thiol group can promote oxidative stress within cells, leading to apoptosis.
  • Receptor Modulation : Some derivatives may interact with specific receptors, influencing cell signaling pathways related to growth and apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-thiol derivatives where researchers found that specific substitutions on the triazole ring significantly enhanced anticancer activity against melanoma cells. The study utilized MTT assays to determine cytotoxicity and further explored the structure-activity relationship (SAR) to optimize efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-[(E)-{...}...-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis involving condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 5-(trifluoromethyl)-1,2,4-triazole-3-thiol derivatives is a common approach. Yield optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) refines optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer : X-ray crystallography (XRD) resolves the stereochemistry of the Schiff base linkage (E-configuration) and π-stacking interactions in the triazole ring. Complementary techniques include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for verifying substituent positions (e.g., methoxy, pentyloxy groups).
  • FT-IR : Confirming the C=N stretch (imine bond) and S-H vibration.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Perform shake-flask solubility tests in solvents of increasing polarity (e.g., water, DMSO, ethanol) paired with HPLC quantification. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS to monitor decomposition products. pH-dependent stability can be modeled via Arrhenius kinetics .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, lipid bilayers) model conformational stability. Software like Gaussian or COMSOL Multiphysics integrates these approaches, enabling virtual screening of derivatives .

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer : Apply statistical contradiction analysis:

  • Meta-Analysis : Aggregate data from independent studies, adjusting for variables like cell line heterogeneity or assay protocols.
  • Sensitivity Testing : Replicate experiments under controlled conditions (e.g., standardized IC50 assays).
  • Mechanistic Profiling : Use siRNA knockdowns or CRISPR to validate target engagement in vitro .

Q. What methodologies are recommended for studying the compound’s reaction mechanisms (e.g., nucleophilic substitution, redox behavior)?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to distinguish between SN1/SN2 pathways. Cyclic voltammetry (CV) identifies redox-active centers (e.g., trifluoromethyl group). Computational reaction path searches (e.g., IRC calculations in DFT) map transition states .

Q. How can process parameters (e.g., mixing efficiency, heat transfer) be optimized for scaled-up synthesis?

  • Methodological Answer : Employ computational fluid dynamics (CFD) to model reactor hydrodynamics and heat distribution. Taguchi methods optimize parameters like agitation rate and cooling profiles. Membrane separation technologies (e.g., nanofiltration) can purify intermediates .

Q. What in vitro assays are most robust for evaluating the compound’s pharmacological potential (e.g., enzyme inhibition, cytotoxicity)?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity).
  • Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control.
  • Selectivity : Counter-screening against human primary cells (e.g., PBMCs) to assess therapeutic index .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

  • Methodological Answer : Train neural networks on QSAR datasets (e.g., IC50 values, logP) to predict bioactivity. Generative adversarial networks (GANs) design novel analogs with optimized ADMET profiles. Automated high-throughput screening (HTS) validates predictions experimentally .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.